(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone
Description
Historical Context of Benzothiazole-Azetidine-Thiophene Frameworks in Medicinal Chemistry
The benzothiazole scaffold has been a cornerstone of drug discovery since the mid-20th century, with derivatives demonstrating anticancer, antimicrobial, and anti-inflammatory activities. Early work focused on its planar aromatic system, which facilitates π-π stacking interactions with biological targets. Azetidine, a four-membered nitrogen-containing ring, emerged later as a conformational restraint tool to improve binding affinity and metabolic stability. Thiophene, with its sulfur atom and electron-rich π-system, gained prominence for its role in modulating electronic properties and enhancing bioavailability.
The fusion of these motifs began in the 2010s, driven by the need to overcome drug resistance and improve pharmacokinetic profiles. For example, thiophene-arylamide hybrids like 23j and 25a demonstrated potent antimycobacterial activity (MIC = 0.02–0.24 μg/mL) by targeting DprE1, a key enzyme in Mycobacterium tuberculosis. Similarly, s-triazine-thiophene conjugates showed IC~50~ values as low as 3.7 mmol L^−1^ against cervical cancer cells. These successes underscored the value of combining heterocycles with complementary bioactivities.
Structural Significance of the Molecular Architecture
(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone exemplifies a rationally designed hybrid:
- Benzothiazole Core : The 4-fluorobenzo[d]thiazol-2-yl subunit contributes planarity and halogen bonding potential. Fluorination at the 4-position enhances metabolic stability and modulates electron density, as seen in related compounds like 1396625-09-4 .
- Azetidine Linker : The 3-oxyazetidin-1-yl group introduces conformational rigidity, reducing entropy penalties during target binding. This strategy mirrors the use of azetidine in kinase inhibitors to stabilize bioactive conformations.
- Thiophene Ketone : The thiophen-2-yl methanone moiety provides electronic diversity through its sulfur atom and ketone functionality, enabling hydrogen bonding and dipole interactions.
Research Evolution of Fluorinated Heterocyclic Compounds
Fluorination has become a cornerstone of heterocyclic optimization. The development of Pd-catalyzed C–F coupling, as demonstrated by the synthesis of 5a–m and 22a–l , enabled precise incorporation of fluorine into complex scaffolds. This method’s adaptation to continuous-flow systems addressed challenges in handling hygroscopic reagents like CsF.
In the case of (3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone , fluorine’s electronegativity likely enhances interactions with hydrophobic pockets in biological targets, as observed in fluorinated dinucleotides like 7 and 12 , which exhibit potent IMPDH inhibition.
Strategic Importance in Academic Research
Multicomponent reactions (MCRs) have revolutionized the synthesis of heterocyclic hybrids. The build/couple/pair strategy, exemplified by Ugi and Passerini reactions, allows rapid assembly of diverse scaffolds from simple precursors. For instance, sequencing MCRs with cyclizations enabled the synthesis of over 50 heterocyclic cores from a single triazine-based intermediate.
The target compound’s synthesis likely employs similar methodologies, leveraging:
- Benzothiazole Formation : Cyclocondensation of 2-aminothiophenol derivatives with fluorinated carbonyl compounds.
- Azetidine Introduction : Ring-opening of epoxides or nucleophilic substitution with azetidine precursors.
- Thiophene Integration : Suzuki-Miyaura coupling or Friedel-Crafts acylation to append the thiophene methanone.
These approaches align with academic priorities in diversity-oriented synthesis (DOS), where structural complexity is achieved with minimal synthetic steps.
Properties
IUPAC Name |
[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S2/c16-10-3-1-4-11-13(10)17-15(22-11)20-9-7-18(8-9)14(19)12-5-2-6-21-12/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARBVOVWPJMPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)OC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:
Formation of the Fluorobenzo[d]thiazole Moiety: This step involves the reaction of 4-fluoroaniline with carbon disulfide and an oxidizing agent to form the thiazole ring.
Azetidine Ring Formation: The azetidine ring is synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling Reactions: The final step involves coupling the fluorobenzo[d]thiazole and azetidine intermediates with thiophene-2-carboxylic acid under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the azetidine ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The fluorobenzo[d]thiazole moiety can undergo nucleophilic aromatic substitution reactions, especially at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced azetidine derivatives or ring-opened products.
Substitution: Substituted fluorobenzo[d]thiazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a unique structure comprising an azetidine ring, a thiophene moiety, and a fluorobenzo[d]thiazole group. The synthesis typically involves multi-step organic reactions that require careful optimization to maximize yield and purity. The presence of the fluorine atom enhances the compound's lipophilicity and biological interactions, making it a candidate for various pharmacological applications.
Synthesis Steps:
- Formation of the azetidine ring.
- Introduction of the thiophene and fluorobenzo[d]thiazole groups through substitution reactions.
- Final purification to obtain the target compound.
The unique structural features of (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone suggest several potential biological activities:
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures have exhibited antimicrobial activity against various pathogens. The presence of the fluorobenzo[d]thiazole moiety is often associated with enhanced antimicrobial efficacy.
Anticancer Activity
Research has shown that compounds containing azetidine rings can interact with cellular pathways involved in cancer progression. The specific combination of functional groups in this compound may confer distinct anticancer properties compared to structurally similar compounds.
Potential Applications in Drug Development
Given its promising biological activities, (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone may serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects in drug development targeting:
Inflammatory Diseases
The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions characterized by excessive inflammation.
Cancer Therapy
Its anticancer properties position it as a candidate for further research into targeted cancer therapies, potentially leading to new treatment options for various malignancies .
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzo[d]thiazole moiety could play a crucial role in binding to the target site, while the azetidine and thiophene rings might influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Structural Flexibility vs. Rigidity :
- The target compound’s azetidine linker confers rigidity, which may enhance binding specificity compared to propoxy-linked analogs like 4e and 4g . However, this rigidity could reduce synthetic accessibility, as evidenced by the low yield (28.1%) of 4g , which features a similarly constrained piperazine group .
Fluorination Effects :
- Fluorine at the 4-position of the benzothiazole ring (target) mirrors the 3-fluorobenzylidene group in compound 3 , which demonstrated potent anticancer activity. Fluorine’s electron-withdrawing nature likely improves metabolic stability and target affinity in both cases.
Thiophene Contribution :
- The thiophen-2-yl group in the target compound is structurally analogous to the thiophene moiety in 3c , a PI3Kγ inhibitor. Thiophene’s electron-rich system may facilitate π-π stacking interactions with aromatic residues in enzyme binding pockets.
In contrast, propoxy-linked derivatives (e.g., 4e) are synthesized efficiently (76.6% yield) via nucleophilic substitution , suggesting that linker choice significantly impacts feasibility.
Table 2: Physicochemical Properties of Selected Compounds
*Predicted using fragment-based methods.
Biological Activity
The compound (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique arrangement of functional groups, including a fluorinated benzothiazole moiety and an azetidine ring, which may enhance its pharmacological properties.
Structural Characteristics
The structural composition of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Benzothiazole Moiety | A key structural feature associated with various biological activities, including anticancer properties. |
| Azetidine Ring | Contributes to the compound's binding affinity and specificity. |
| Thiophene Group | May enhance the compound's interaction with biological targets. |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Benzothiazole Moiety : This is achieved through nucleophilic substitution reactions involving appropriate precursors.
- Azetidine Ring Formation : Cyclization reactions are employed to form the azetidine structure.
- Introduction of the Thiophene Group : This may involve additional synthetic steps to ensure proper functionalization.
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that benzothiazole-based compounds can inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
- Mechanism of Action : The anticancer effects are often attributed to the modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, certain derivatives have been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α while promoting apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits potential antimicrobial properties. Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities, likely due to their ability to disrupt bacterial lipid biosynthesis and other vital cellular processes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is evidence suggesting that this compound may have anti-inflammatory effects. The presence of the fluorinated benzothiazole moiety is believed to enhance metabolic stability, which could lead to prolonged therapeutic effects in inflammatory conditions.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar benzothiazole derivatives:
- Study on Compound B7 : This compound demonstrated significant inhibition of cancer cell proliferation and induced apoptosis at low concentrations, highlighting the potential for benzothiazole derivatives in cancer therapy .
- Evaluation of Antimicrobial Activity : In vitro tests have shown that related compounds exhibit high efficiency against various bacterial strains, with minimal inhibitory concentrations (MIC) indicating strong antibacterial activity .
- Anti-inflammatory Mechanisms : Investigations into thiazole derivatives revealed their ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone, and what intermediates are critical?
- Methodology :
- The synthesis typically involves multi-step reactions. A plausible route includes:
Formation of the azetidine-oxygen linkage : Reacting 4-fluorobenzo[d]thiazol-2-ol with a suitably substituted azetidine derivative under Mitsunobu or nucleophilic substitution conditions .
Coupling with thiophene carbonyl : Utilizing a ketone-forming reaction, such as Friedel-Crafts acylation or Suzuki-Miyaura coupling, to attach the thiophen-2-ylmethanone group .
- Key intermediates include 4-fluorobenzo[d]thiazol-2-ol and activated azetidine derivatives (e.g., bromoazetidine).
- Validation : Intermediate purity is confirmed via TLC and mass spectrometry .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology :
- 1H/13C NMR :
- Identify peaks for the thiophene ring (δ ~6.9–7.5 ppm for protons; ~125–140 ppm for carbons) and azetidine (δ ~3.5–4.5 ppm for protons; ~50–70 ppm for carbons) .
- Fluorine-coupled splitting in the benzo[d]thiazole ring confirms the 4-fluoro substitution .
- Mass Spectrometry :
- High-resolution MS (HRMS) should match the exact molecular mass (C₁₇H₁₂FN₂O₂S₂: calculated [M+H]+ = 365.04) .
Advanced Research Questions
Q. How can synthetic pathways be optimized to improve yield and purity?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for azetidine functionalization .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in thiophene acylation .
- Reaction monitoring : Real-time HPLC or in-situ IR tracks intermediate formation, reducing side products .
- Case study : In analogous compounds, replacing THF with DMF increased yields from 55% to 78% .
Q. What strategies resolve contradictions in crystallographic data, such as low-resolution diffraction patterns?
- Methodology :
- Data collection : Use synchrotron radiation for high-resolution datasets, especially for light-atom structures (e.g., fluorine, sulfur) .
- Refinement software : SHELXL’s constraints (e.g., rigid-body refinement for the benzo[d]thiazole ring) improve model accuracy in low-resolution cases .
- Validation : Cross-check with DFT-optimized geometries to validate bond lengths/angles .
Q. How do substituent effects (e.g., fluorine, thiophene) influence bioactivity or reactivity?
- Methodology :
- Structure-activity relationship (SAR) studies :
- Fluorine enhances metabolic stability and lipophilicity (logP comparison: ΔlogP = +0.3 vs. non-fluorinated analogs) .
- Thiophene improves π-π stacking in enzyme binding pockets, as shown in docking studies with Mycobacterium tuberculosis targets .
- Kinetic assays : Measure inhibition constants (Ki) against target enzymes to quantify substituent effects .
Q. What analytical approaches address discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in the azetidine ring) causing splitting .
- 2D NMR (COSY, NOESY) : Assigns overlapping signals; e.g., NOE correlations between thiophene and azetidine protons confirm spatial proximity .
- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., (thiophen-2-yl)(azetidin-1-yl)methanone derivatives) .
Methodological Considerations
- Synthetic Reproducibility : Document reaction parameters (e.g., temperature, humidity) rigorously, as moisture-sensitive intermediates (e.g., azetidine bromides) often cause batch-to-batch variability .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate spectral features with substituent electronic properties (Hammett σ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
